molecular formula C19H22ClN5O2 B2736732 (4-Chlorophenyl)(4-(6-morpholinopyridazin-4-yl)piperazin-1-yl)methanone CAS No. 1797292-96-6

(4-Chlorophenyl)(4-(6-morpholinopyridazin-4-yl)piperazin-1-yl)methanone

Cat. No.: B2736732
CAS No.: 1797292-96-6
M. Wt: 387.87
InChI Key: KHIYLHOYKKPCHH-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)(4-(6-morpholinopyridazin-4-yl)piperazin-1-yl)methanone is a complex organic compound that features a combination of chlorophenyl, morpholinopyridazinyl, and piperazinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)(4-(6-morpholinopyridazin-4-yl)piperazin-1-yl)methanone typically involves multiple steps. One common approach starts with the preparation of the intermediate compounds, which are then coupled together under specific conditions. For instance, the synthesis may involve the palladium-catalyzed coupling of substituted phenyl or pyridyl bromides with morpholino (piperazin-1-yl)methanone . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as potassium carbonate (K2CO3) under reflux conditions .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)(4-(6-morpholinopyridazin-4-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing ketones to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2), reducing agents such as sodium borohydride (NaBH4), and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce alcohol derivatives.

Scientific Research Applications

(4-Chlorophenyl)(4-(6-morpholinopyridazin-4-yl)piperazin-1-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)(4-(6-morpholinopyridazin-4-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of the enzyme 17-beta-hydroxysteroid dehydrogenase by binding to its active site. This binding prevents the enzyme from catalyzing its normal reactions, thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (4-Chlorophenyl)(4-(6-morpholinopyridazin-4-yl)piperazin-1-yl)methanone lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

(4-chlorophenyl)-[4-(6-morpholin-4-ylpyridazin-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN5O2/c20-16-3-1-15(2-4-16)19(26)25-7-5-23(6-8-25)17-13-18(22-21-14-17)24-9-11-27-12-10-24/h1-4,13-14H,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHIYLHOYKKPCHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=NN=C2)N3CCOCC3)C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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